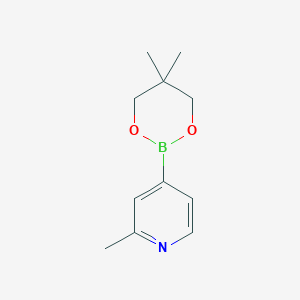
4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-methylpyridine is a boron-containing heterocyclic compound It is characterized by the presence of a pyridine ring substituted with a dioxaborinane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2-methylpyridine typically involves the reaction of 2-methylpyridine with a boronic acid derivative. One common method includes the use of 5,5-dimethyl-1,3,2-dioxaborinane as a boron source. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst under inert atmosphere conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.
Reduction: Reduction reactions can convert the boron-containing group to other functional groups.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-methylpyridine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be utilized in the development of boron-containing drugs and as a probe in biological assays.
Industry: It is used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2-methylpyridine involves its interaction with molecular targets through its boron-containing group. The boron atom can form reversible covalent bonds with nucleophiles, making it useful in catalysis and as a ligand in coordination chemistry. The compound’s effects are mediated through pathways involving boron-nitrogen and boron-oxygen interactions .
Comparison with Similar Compounds
Similar Compounds
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine: A closely related compound with similar structural features.
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde: Another boron-containing compound with a benzaldehyde group instead of a pyridine ring.
Uniqueness
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and potential applications. Its combination of a boron-containing group with a methyl-substituted pyridine ring makes it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C11H16BNO2 |
|---|---|
Molecular Weight |
205.06 g/mol |
IUPAC Name |
4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2-methylpyridine |
InChI |
InChI=1S/C11H16BNO2/c1-9-6-10(4-5-13-9)12-14-7-11(2,3)8-15-12/h4-6H,7-8H2,1-3H3 |
InChI Key |
YEFALJRMGIXKOG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC(=NC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















